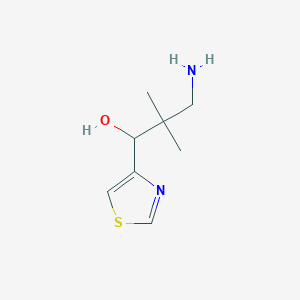
1-(Pyridin-4-YL)octan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-4-YL)octan-1-amine is an organic compound featuring a pyridine ring attached to an octylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-YL)octan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine with octylamine under basic conditions. The reaction typically requires a solvent such as toluene and a base like potassium carbonate. The mixture is heated to reflux, allowing the nucleophilic substitution to occur, yielding this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyridin-4-YL)octan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-4-YL)octan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-(Pyridin-4-YL)octan-1-amine largely depends on its interaction with biological targets. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 1-(Pyridin-4-YL)methanamine
- 1-(Pyridin-4-YL)ethan-1-one
- N-(Pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness: 1-(Pyridin-4-YL)octan-1-amine stands out due to its longer alkyl chain, which can influence its lipophilicity and membrane permeability. This property makes it particularly interesting for applications requiring enhanced cellular uptake or interaction with lipid membranes .
Eigenschaften
Molekularformel |
C13H22N2 |
|---|---|
Molekulargewicht |
206.33 g/mol |
IUPAC-Name |
1-pyridin-4-yloctan-1-amine |
InChI |
InChI=1S/C13H22N2/c1-2-3-4-5-6-7-13(14)12-8-10-15-11-9-12/h8-11,13H,2-7,14H2,1H3 |
InChI-Schlüssel |
RUABMRDDNVWFQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C1=CC=NC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


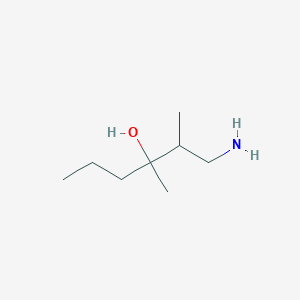
![3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane](/img/structure/B13193596.png)

![({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13193604.png)
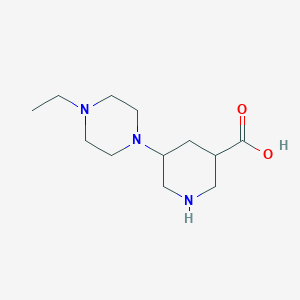

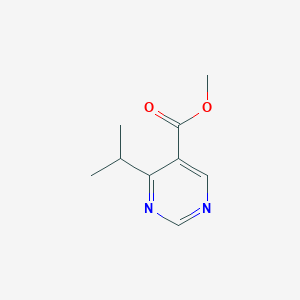
![{5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13193639.png)

![5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/structure/B13193648.png)

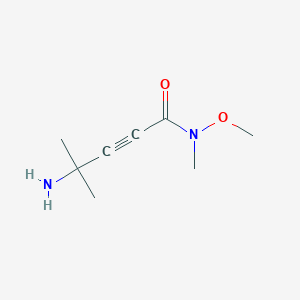
![Spiro[4.5]decane-8-sulfonamide](/img/structure/B13193671.png)
